
1-N-(4-methyl-1,3-thiazol-2-yl)benzene-1,3-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-N-(4-methyl-1,3-thiazol-2-yl)benzene-1,3-diamine is an organic compound that features a thiazole ring and a benzene ring. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms, which contribute to their unique chemical properties and biological activities
Preparation Methods
The synthesis of 1-N-(4-methyl-1,3-thiazol-2-yl)benzene-1,3-diamine typically involves the reaction of 4-methyl-1,3-thiazole-2-amine with benzene-1,3-diamine under specific conditions. The reaction is often carried out in the presence of a suitable solvent, such as ethanol, and may require heating to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity of the compound.
Chemical Reactions Analysis
1-N-(4-methyl-1,3-thiazol-2-yl)benzene-1,3-diamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-N-(4-methyl-1,3-thiazol-2-yl)benzene-1,3-diamine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s biological activity makes it a candidate for studying its effects on various biological systems.
Industry: Used in the production of dyes, fungicides, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-N-(4-methyl-1,3-thiazol-2-yl)benzene-1,3-diamine involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as antimicrobial or anti-inflammatory actions . The exact molecular targets and pathways depend on the specific application and biological system being studied.
Comparison with Similar Compounds
1-N-(4-methyl-1,3-thiazol-2-yl)benzene-1,3-diamine can be compared with other thiazole-containing compounds, such as:
Sulfathiazole: An antimicrobial drug with a similar thiazole ring structure.
Ritonavir: An antiretroviral drug that also contains a thiazole ring.
Abafungin: An antifungal drug with a thiazole moiety.
The uniqueness of this compound lies in its specific substitution pattern and the combination of the thiazole and benzene rings, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C10H11N3S |
|---|---|
Molecular Weight |
205.28 g/mol |
IUPAC Name |
3-N-(4-methyl-1,3-thiazol-2-yl)benzene-1,3-diamine |
InChI |
InChI=1S/C10H11N3S/c1-7-6-14-10(12-7)13-9-4-2-3-8(11)5-9/h2-6H,11H2,1H3,(H,12,13) |
InChI Key |
HMCWAKHAZBKTQR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CSC(=N1)NC2=CC=CC(=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




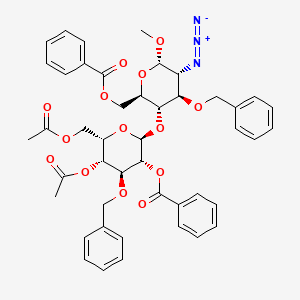
![(R)-1-phenylethan-1-aminium (1S,5R,6R)-6-hydroxybicyclo[3.2.0]hept-2-ene-6-sulfonate](/img/structure/B11826345.png)

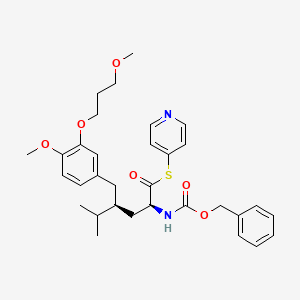
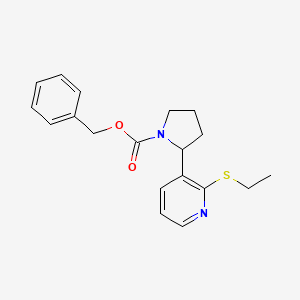
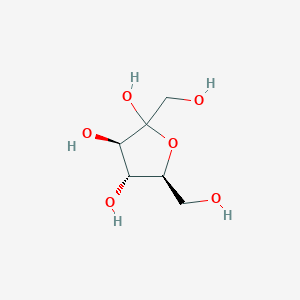

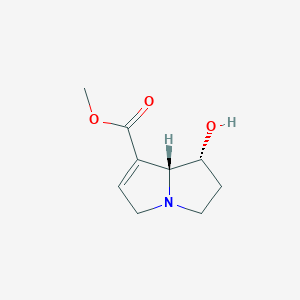
![(4aR,7R,9aS)-7-methyl-3,4,7,9a-tetrahydro-1H,5H-azirino[1,2-a]pyrano[4,3-b]pyridine](/img/structure/B11826396.png)
![7-(tert-Butyl)-4-chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B11826403.png)
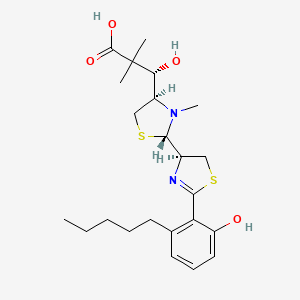
![3-[2-[2-[2-[2-[2-[2-[[(4Z)-cyclooct-4-en-1-yl]oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid](/img/structure/B11826421.png)
